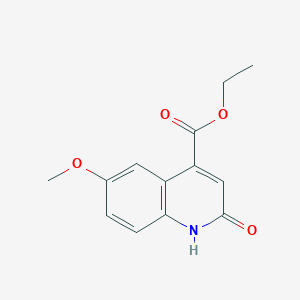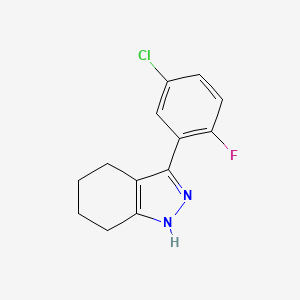
(1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol is a complex organic compound characterized by a cyclohexane ring substituted with five hydroxyl groups and one trimethylsilyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol typically involves the protection of hydroxyl groups followed by selective deprotection. One common method includes the use of trimethylsilyl chloride in the presence of a base such as imidazole to protect the hydroxyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: The compound can be reduced to form cyclohexane derivatives with fewer hydroxyl groups. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The trimethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Tetrabutylammonium fluoride (TBAF)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Cyclohexane derivatives
Substitution: Various substituted cyclohexane derivatives
Applications De Recherche Scientifique
(1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl ether group can enhance the compound’s stability and facilitate its transport across cell membranes. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Cyclohexane-1,2,3,4,5-pentaol: Lacks the trimethylsilyl ether group, making it less stable and more prone to oxidation.
(1S,2R,3R,4S,5S,6R)-6-Hydroxycyclohexane-1,2,3,4,5-pentaol: Similar structure but without the trimethylsilyl protection, leading to different reactivity and applications.
Uniqueness: The presence of the trimethylsilyl ether group in (1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol provides enhanced stability and unique reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H20O6Si |
|---|---|
Poids moléculaire |
252.34 g/mol |
Nom IUPAC |
(1S,2R,4S,5S)-6-trimethylsilyloxycyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C9H20O6Si/c1-16(2,3)15-9-7(13)5(11)4(10)6(12)8(9)14/h4-14H,1-3H3/t4?,5-,6+,7-,8-,9?/m0/s1 |
Clé InChI |
VQICWWYYZVLEBJ-VCQVLUMJSA-N |
SMILES isomérique |
C[Si](C)(C)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O |
SMILES canonique |
C[Si](C)(C)OC1C(C(C(C(C1O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


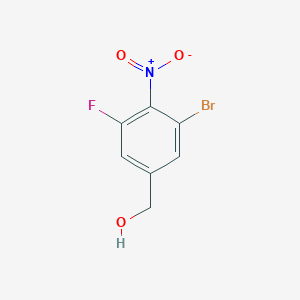
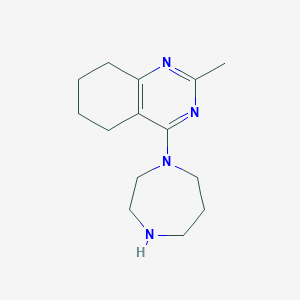
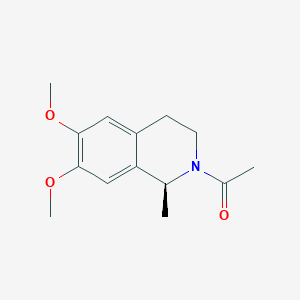
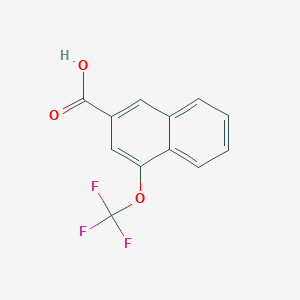



![2,4-Dichlorobenzo[g]quinazoline](/img/structure/B11863021.png)

![tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11863025.png)
